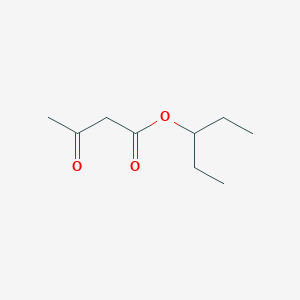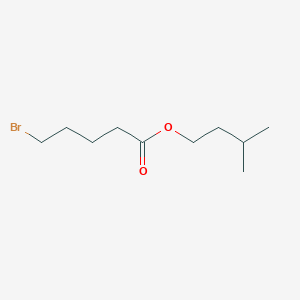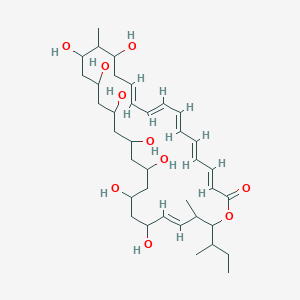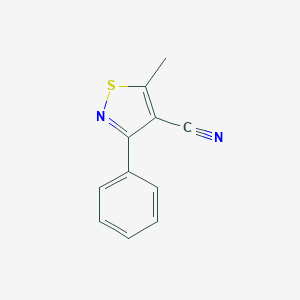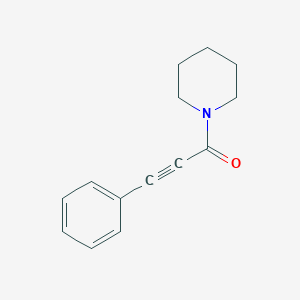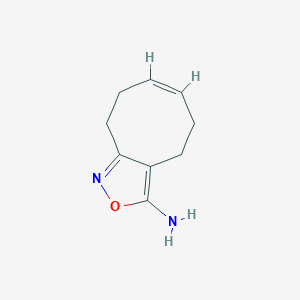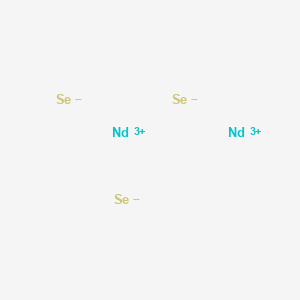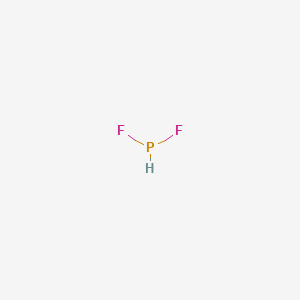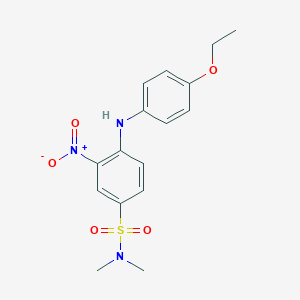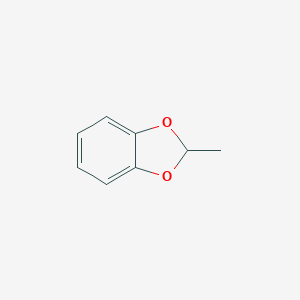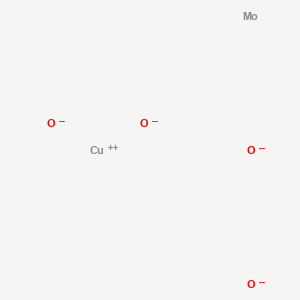
Copper molybdenum tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper molybdenum tetraoxide, also known as Copper molybdate, is a compound with the formula CuMoO4. It has a molecular weight of 223.50 . It’s often used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of Copper molybdenum tetraoxide involves the incorporation of Cu atoms into the MoO3 material . The materials used in the synthesis include Molybdenum metal powder (Mo), hydrogen peroxide (H2O2), and Potassium hydroxide (KOH) .
Molecular Structure Analysis
The molecular structure of Copper molybdenum tetraoxide is represented by the formula CuMoO4 . The IUPAC Standard InChI is InChI=1S/Cu.Mo.4O/q+2;;;;2*-1 .
Chemical Reactions Analysis
Copper molybdenum tetraoxide is involved in various chemical reactions. For instance, it’s used in the hydrogen evolution reaction (HER), where it acts as an electrocatalyst . It’s also involved in the reduction of copper from molybdenum concentrate .
Physical And Chemical Properties Analysis
Copper molybdenum tetraoxide is a silvery white, soft metal with a high melting point . It has a larger surface area, higher conductivity, and strong electron interactions, which contribute to optimal reaction kinetics of the HER process .
Applications De Recherche Scientifique
Hydrogen Production
Copper molybdenum tetraoxide has been identified as a potential electrocatalyst for hydrogen production. The incorporation of copper into molybdenum trioxide nanosheets has shown to enhance the electrocatalytic activity for the hydrogen evolution reaction (HER). This is due to the larger surface area, higher conductivity, and strong electron interactions provided by the copper incorporation, which contributes to optimal reaction kinetics .
Energy Conversion Systems
The optimized catalytic activity of Copper molybdenum tetraoxide makes it a promising candidate for use in energy conversion systems . Specifically, when used as a cathode in water electrolyzers, it requires a lower overpotential to achieve the desired current density, indicating its potential application in energy-efficient hydrogen generation .
Doping Engineering
Doping engineering is a strategy to improve the performance of electrocatalysts. Copper molybdenum tetraoxide serves as an example of how doping with copper can significantly enhance the properties of molybdenum trioxide for applications such as electrocatalysis .
Environmental Pollution Reduction
The development of highly active non-precious metal electrocatalysts like Copper molybdenum tetraoxide is crucial for reducing reliance on fossil fuels, thereby decreasing environmental pollution. Its role in advancing practical applications of HER is a step towards cleaner energy sources .
Refractory Ceramics
Molybdenum compounds, including Copper molybdenum tetraoxide, are known for their high melting points and resistance to heat and wear. These properties make them suitable for use in refractory ceramics , which are critical in high-temperature industrial processes .
Medicinal Role and Antimicrobial Activity
While not directly related to Copper molybdenum tetraoxide, molybdenum compounds have been studied for their medicinal roles and antimicrobial activities. Research into the antimicrobial properties of molybdenum oxides could pave the way for new applications in healthcare and sanitation .
Mécanisme D'action
Target of Action
Copper molybdenum tetraoxide, also known as copper molybdate, is a compound that primarily targets the hydrogen evolution reaction (HER) process . This process is crucial for the practical application of hydrogen production, an environmentally friendly and energy-dense fuel .
Mode of Action
The compound interacts with its targets through a process known as doping engineering , which is a strategy to optimize the electrocatalytic activity of electrocatalysts . By incorporating copper atoms into the interlayer of the molybdenum trioxide (MoO3) material, the catalytic activity of the material is optimized . The resulting compound, Cu-MoO3, has a larger surface area, higher conductivity, and strong electron interactions, which contribute to optimal reaction kinetics of the HER process .
Biochemical Pathways
The mechanism of action of molybdenum, a key component of copper molybdenum tetraoxide, is complex and involves metabolic interaction with copper, sulfate, and tungsten . Molybdenum is a cofactor for enzymes such as xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase . These enzymes are involved in various biochemical pathways, affecting a wide range of metabolic processes.
Pharmacokinetics
It’s worth noting that the compound’s high conductivity and large surface area, resulting from the incorporation of copper atoms, may influence its bioavailability .
Result of Action
The primary result of the action of copper molybdenum tetraoxide is the optimization of the HER process . The Cu-MoO3 nanosheet only needs a small overpotential of 106 mV to reach the geometric current density of 10 mA cm−2 . This indicates its promising application in hydrogen generation .
Action Environment
The action, efficacy, and stability of copper molybdenum tetraoxide can be influenced by various environmental factors. For instance, the compound’s electrocatalytic activity can be optimized through doping engineering, a process that can be affected by the surrounding environment . .
Safety and Hazards
Orientations Futures
Copper molybdenum tetraoxide has promising applications in hydrogen generation . The development of highly active non-precious metal electrocatalysts like Copper molybdenum tetraoxide is crucial for advancing the practical application of HER . This work provides a novel type of design strategy for a highly active electrocatalyst for an energy conversion system .
Propriétés
IUPAC Name |
copper;molybdenum;oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Mo.4O/q+2;;4*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBKPSMCEMZQNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Cu+2].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuMoO4-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13767-34-5 |
Source


|
| Record name | Cupric molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper molybdenum tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

